molecular formula C23H15ClN4O3S B2932811 N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 891113-89-6

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2932811
CAS RN: 891113-89-6
M. Wt: 462.91
InChI Key: DENBXCBJXGENNQ-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H15ClN4O3S and its molecular weight is 462.91. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

This compound and its derivatives have been extensively studied for their pharmacological potentials. For instance, certain derivatives have demonstrated potent and efficacious inhibition of PI3Kα and mTOR in vitro and in vivo. Modifications to the benzothiazole ring, such as imidazopyridazine analogs, were explored to improve metabolic stability, showing similar in vitro potency and in vivo efficacy with reduced metabolic deacetylation (Stec et al., 2011).

Anticonvulsant Evaluation

Indoline derivatives containing functionalized aryloxadiazole amine and benzothiazole acetamide have been synthesized and evaluated for anticonvulsant activities. The most active compound among these showed significant activity against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, emerging as an effective anticonvulsant compound (Nath et al., 2021).

Material Science Applications

The compound's analogs have been synthesized and studied for their vibrational spectra and electronic properties, photochemical and thermochemical modeling to analyze their ability as photosensitizers in dye-sensitized solar cells (DSSCs). These studies indicate good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable for photovoltaic cells. The non-linear optical (NLO) activity of these compounds has been investigated, showing significant hyperpolarizability values (Mary et al., 2020).

Anticancer Activity

Some derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7). Compounds demonstrated promising anticancer activity, with docking studies providing insights into the binding sites of the synthesized compounds with target proteins (Alqahtani et al., 2020).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O3S/c24-15-7-8-18-19(10-15)32-23(26-18)27(12-14-4-3-9-25-11-14)20(29)13-28-21(30)16-5-1-2-6-17(16)22(28)31/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENBXCBJXGENNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-ylmethyl)acetamide

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